4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom and a phenyl group in its structure makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and bromination steps . The reaction conditions often include refluxing in solvents like acetic acid or dioxane, and the use of reagents such as phosphorus oxychloride for cyclization .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Organolithium reagents in anhydrous conditions.
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines, which can have different functional groups replacing the bromine atom .
Scientific Research Applications
4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can affect various cellular pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.
1H-Pyrrolo[2,3-b]pyridine: A related compound with a different ring fusion pattern.
Uniqueness
4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H8BrN3 |
---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
4-bromo-1-phenylpyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-11-7-14-8-12-10(11)6-15-16(12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
NPAFJILJIXIRNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CN=CC(=C3C=N2)Br |
Origin of Product |
United States |
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